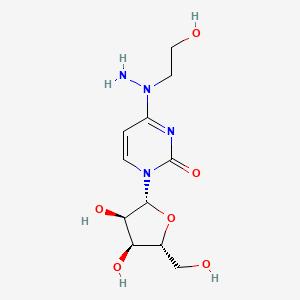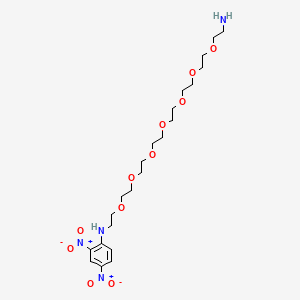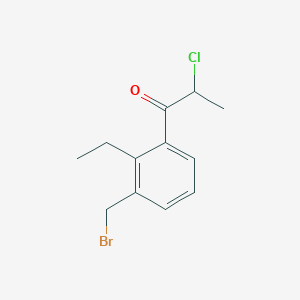
2-Amino-6-(ethoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(ethoxycarbonyl)benzoic acid, also known as ethyl anthranilate, is an organic compound with the molecular formula C9H11NO2. It is a derivative of anthranilic acid, where the carboxyl group is esterified with ethanol. This compound is known for its pleasant grape-like odor and is used in various applications, including flavoring agents and chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(ethoxycarbonyl)benzoic acid typically involves the esterification of anthranilic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{NO}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}9\text{H}{11}\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-6-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Acylated products.
Aplicaciones Científicas De Investigación
2-Amino-6-(ethoxycarbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(ethoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active anthranilic acid, which can interact with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Ethyl 2-aminobenzoate: Similar structure but lacks the ethoxycarbonyl group.
Methyl anthranilate: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness: 2-Amino-6-(ethoxycarbonyl)benzoic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant odor and bioactive properties make it valuable in various applications .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-amino-6-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)6-4-3-5-7(11)8(6)9(12)13/h3-5H,2,11H2,1H3,(H,12,13) |
Clave InChI |
PLTFHBGWHNJEHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC=C1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)




![2-[(Tert-butoxy)carbonyl]-5-oxopiperidine-1-carboxylic acid](/img/structure/B14074194.png)




